![molecular formula C7H4N2O2 B186129 1H-Pyrrolo[2,3-B]pyridine-2,3-dione CAS No. 5654-95-5](/img/structure/B186129.png)
1H-Pyrrolo[2,3-B]pyridine-2,3-dione
Overview
Description
1H-Pyrrolo[2,3-B]pyridine-2,3-dione is a chemical compound with the CAS Number: 5654-95-5 . It has a molecular weight of 148.12 .
Synthesis Analysis
This compound derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 . The compound 4h exhibited potent FGFR inhibitory activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core . The InChI code is 1S/C7H4N2O2/c10-5-4-2-1-3-8-6(4)9-7(5)11/h1-3H,(H,8,9,10,11) .
Chemical Reactions Analysis
This compound derivatives have shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .
Physical And Chemical Properties Analysis
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2,3-dione has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of a variety of compounds, including drugs and agrochemicals. In addition, it has been used as a building block in the synthesis of a variety of heterocyclic compounds, and has been used in the synthesis of a number of natural products.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The inhibition of FGFRs by this compound prevents this process, thereby disrupting the downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound disrupts these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It’s noted that one of the derivatives of this compound with low molecular weight would be an appealing lead compound, which suggests potential for good bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
Given that fgfrs are found across various tissue types and expressed to different extents under varying conditions , it can be inferred that the action of this compound may be influenced by the specific tissue environment and the expression level of FGFRs.
Advantages and Limitations for Lab Experiments
The use of 1H-Pyrrolo[2,3-b]pyridine-2,3-dione in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and can be used in a variety of synthetic reactions to produce a variety of products. In addition, it is relatively stable, and can be stored for long periods of time without degradation. However, it is important to note that the compound can be toxic if handled improperly, and should be handled with caution.
Future Directions
1H-Pyrrolo[2,3-b]pyridine-2,3-dione has a wide range of potential applications, and research into its potential uses is ongoing. Future research should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. In addition, further research should focus on its potential use as a building block for the synthesis of a variety of heterocyclic compounds, and its potential use in the synthesis of a variety of natural products. Finally, further research should focus on its potential use as an inhibitor of enzymes involved in the synthesis of nucleic acids and proteins, and its potential use as an antioxidant.
Synthesis Methods
1H-Pyrrolo[2,3-b]pyridine-2,3-dione can be synthesized by a variety of methods, including the Pictet-Spengler reaction, the Knoevenagel condensation, and the Ullmann reaction. The most commonly used method is the Pictet-Spengler reaction, which is a condensation reaction between a primary amine and an aldehyde or ketone. This reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid, and yields the desired product in high yields.
Safety and Hazards
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-5-4-2-1-3-8-6(4)9-7(5)11/h1-3H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZIBEDAPVILNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563212 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5654-95-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5654-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is significant about the synthesis of 1H-Pyrrolo[2,3-B]pyridine-2,3-dione?
A1: A key aspect of this compound is its efficient synthesis using readily available starting materials. The described method utilizes selenium dioxide as an oxidizing agent to convert 2-hydroxypyrido[1,2-a]pyrimidin-4(H)-one directly into this compound []. This straightforward approach offers a practical route for obtaining this valuable compound.
Q2: What are the potential applications of this compound in medicinal chemistry?
A2: Research suggests that this compound serves as a versatile building block, particularly in synthesizing compounds with potential antihypertensive activity []. Moreover, derivatives of this compound, specifically (Z)-2-(oxo-1H-pyrrolo[2,3-b]pyridine-3(2H)-ylidene)-N-(p-substituted) hydrazine carbothioamide, have been explored as potential Aurora B kinase inhibitors []. Aurora B kinase plays a crucial role in cell cycle regulation, and inhibiting its activity is a promising strategy for anticancer therapies.
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